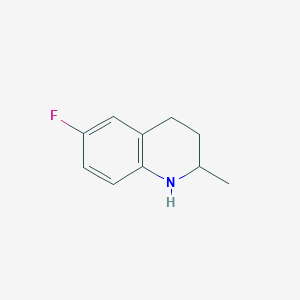

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCCXYVTXRUGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962728 | |

| Record name | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42835-89-2 | |

| Record name | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42835-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042835892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUORO-1,2,3,4-TETRAHYDRO-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZP5HK897S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts to facilitate understanding and further research.

Core Chemical and Physical Properties

This compound is a fluorinated derivative of the tetrahydroquinoline scaffold. The inclusion of a fluorine atom can significantly modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1] Its core properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol [2] |

| CAS Number | 42835-89-2[2] |

| Appearance | White to yellowish crystalline low melting solid |

| Melting Point | 31-33 °C |

| Boiling Point | 254.6 °C |

| Density | 1.055 g/cm³ |

| pKa (Predicted) | 5.31 ± 0.60 |

| XLogP3 | 2.8[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2 |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. |

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydroquinolines can be achieved through various methods. A common approach involves domino reactions, which allow for the construction of complex molecules in a single operation, offering high atom economy and efficiency.[3]

Representative Synthetic Protocol: Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines

A novel method for synthesizing 2-azaaryl tetrahydroquinolines involves a base-promoted tandem reaction of azaaryl methyl amines and styrene derivatives.[4] This approach is noted for proceeding without transition metals. The proposed mechanism involves the deprotonation of the benzylic C-H, addition to the styrene vinyl group, and subsequent intramolecular SNAr cyclization.[4]

Experimental Workflow: General Tandem Synthesis

Caption: General workflow for the tandem synthesis of tetrahydroquinolines.

Characterization

The synthesized product would typically be characterized by standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For similar tetrahydroquinoline structures, characteristic proton signals include multiplets for the aliphatic protons of the tetrahydroquinoline ring and distinct signals for the aromatic protons.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Gas Chromatography (GC): To assess the purity of the final product.

Biological Activity and Potential Applications

Tetrahydroquinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A significant area of investigation for tetrahydroquinoline derivatives is their potential as anticancer agents.[6] Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways implicated in cancer cell growth, proliferation, and survival is the PI3K/AKT/mTOR pathway.[7]

The PI3K/AKT/mTOR pathway is a highly conserved signaling network that responds to extracellular signals like growth factors.[8] Its aberrant activation is a common feature in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7] Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[9]

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR pathway and points of inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of compounds like this compound, a common in vitro method is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Materials:

-

Test Compound (this compound)

-

Cancer cell line (e.g., A549 lung cancer cells, HCT-116 colon cancer cells)[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO)[10]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[6]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Safety Information

Based on aggregated GHS data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound represents a versatile chemical entity with physicochemical properties that make it an attractive starting point for drug discovery programs. Its core tetrahydroquinoline structure is a well-established pharmacophore, and its derivatives show promise, particularly in the development of novel anticancer agents that target fundamental signaling pathways like PI3K/AKT/mTOR. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this and related compounds, supporting further research into their therapeutic potential.

References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This molecule is a key intermediate in the synthesis of various biologically active compounds, particularly as a precursor to quinolone antibacterial agents. Understanding its fundamental characteristics is crucial for its application in drug design, synthesis, and development. This document details its chemical and physical properties, provides generalized experimental protocols for their determination, and explores its potential biological significance through its relationship with fluoroquinolone antibiotics.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FN | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | White to yellowish crystalline low melting solid | Echemi |

| Melting Point | 31-33 °C | Echemi |

| Boiling Point | 254.6 °C | Echemi |

| Density | 1.055 g/cm³ | Echemi |

Table 2: Chemical and Drug-Likeness Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 5.31 ± 0.60 | ChemBK |

| logP (XLogP3) | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | Echemi |

| Hydrogen Bond Acceptor Count | 2 | Echemi |

| Topological Polar Surface Area | 12.03 Ų | Echemi |

| Complexity | 160 | [1] |

Experimental Protocols

This section outlines detailed, generalized methodologies for the experimental determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated gradually with constant stirring to ensure uniform temperature distribution.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point. A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination [4][5]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [6]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration [7][8]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Methodology: Shake-Flask Method []

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The phases are then allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Context and Potential Signaling Pathway

This compound is a known precursor for the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum antibiotics that exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

The mechanism of action of fluoroquinolones involves the formation of a ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.

Below is a diagram illustrating the proposed signaling pathway for the biological activity of fluoroquinolones, the class of compounds for which this compound serves as a building block.

Caption: Fluoroquinolone Mechanism of Action.

Experimental Workflows

This section provides visual representations of the experimental workflows for key analytical and biological evaluation procedures relevant to this compound and its derivatives.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound.

Caption: Physicochemical Characterization Workflow.

Workflow for Biological Evaluation: DNA Gyrase Inhibition Assay

As a precursor to fluoroquinolones, derivatives of this compound would likely be evaluated for their ability to inhibit bacterial DNA gyrase. The following workflow illustrates a typical in vitro assay for this purpose.

Caption: DNA Gyrase Inhibition Assay Workflow.

Conclusion

This compound possesses a unique combination of structural features and physicochemical properties that make it a valuable scaffold in medicinal chemistry. Its characteristics, particularly its lipophilicity and basicity, are key determinants of its potential as a drug precursor. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of this and related compounds. Further investigation into the biological activities of its derivatives, guided by an understanding of the fluoroquinolone mechanism of action, holds promise for the development of novel therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% | Fisher Scientific [fishersci.ca]

- 7. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data for the parent compound, this guide leverages crystallographic data from a closely related derivative, 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, to infer structural properties. This information is supplemented with general principles of tetrahydroquinoline chemistry to offer a robust understanding of its molecular architecture.

Molecular Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C10H12FN.[1] Its chemical structure consists of a tetrahydroquinoline core, which is a bicyclic system composed of a benzene ring fused to a saturated six-membered nitrogen-containing ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a methyl group is present at the 2-position of the saturated ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12FN | PubChem[1] |

| Molecular Weight | 165.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42835-89-2 | PubChem[1] |

| Canonical SMILES | CC1CCC2=C(N1)C=CC(=C2)F | PubChem[1] |

| InChI | InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3 | PubChem[1] |

Conformational Analysis of the Tetrahydroquinoline Ring

The conformational flexibility of the saturated heterocyclic ring is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The conformation of the 1,2,3,4-tetrahydropyridine portion of the quinoline system is of particular interest.

Crystal Structure Analysis of a Key Derivative

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of a derivative, 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, provides significant insights.[2] In this derivative, the 1,2,3,4-tetrahydropyridine ring adopts a half-chair conformation .[2] This is a common conformation for six-membered rings containing one double bond.

The puckering of the ring can be quantified by torsion angles. While these values are for a substituted derivative and may be influenced by the substituent at the 4-position, they provide a valuable approximation of the ring's geometry.

Table 2: Selected Torsion Angles for the Tetrahydroquinoline Ring in 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one**

| Torsion Angle | Value (°) |

| C9—N1—C2—C3 | -40.8 (2) |

| N1—C2—C3—C4 | not specified |

| C2—C3—C4—C10 | -53.0 (2) |

| C3—C4—C10—C9 | not specified |

| C4—C10—C9—N1 | not specified |

| C10—C9—N1—C2 | not specified |

| Atom numbering corresponds to the crystallographic data of the derivative and may differ from standard IUPAC numbering. |

The deviation of these torsion angles from ideal values for a perfect chair or boat conformation confirms the distorted half-chair geometry.[2]

Conformational Dynamics

The tetrahydroquinoline ring system is known to be conformationally mobile. The unsubstituted 1,2,3,4-tetrahydroquinoline has been shown to exist in multiple conformations, with a low energy barrier between them. It is therefore expected that this compound also exists as an equilibrium of different conformers in solution. The methyl group at the 2-position can exist in either an axial or equatorial position, and the ring can undergo inversion. The presence of the fluorine at the 6-position is unlikely to have a major direct impact on the conformation of the saturated ring, but it will influence the electronic properties of the aromatic ring.

The logical relationship for conformational analysis is depicted in the following diagram:

Experimental Protocols

Generalized Synthetic Workflow

The synthesis of substituted tetrahydroquinolines often involves the cyclization of an appropriate aniline derivative. A plausible synthetic route could involve the reaction of a p-fluoroaniline precursor with a carbonyl compound, followed by cyclization and reduction.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Key Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure. In-depth 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) would be required for unambiguous assignment of all protons and carbons, and to provide evidence for the through-space proximity of atoms, which can help in elucidating the preferred conformation in solution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H bond of the secondary amine and the C-F bond.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular structure and conformation in the solid state. This would provide definitive data on bond lengths, bond angles, and torsion angles.

Conclusion

The molecular structure of this compound is characterized by a fused bicyclic system with a conformationally flexible saturated heterocyclic ring. Based on data from a closely related derivative, the tetrahydropyridine ring likely adopts a half-chair conformation. The precise geometric parameters and conformational energy landscape of the parent compound await detailed experimental or computational investigation. The provided workflows and methodologies offer a roadmap for researchers and drug development professionals interested in the synthesis and detailed structural characterization of this and related compounds.

References

Spectroscopic Profile of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No: 42835-89-2). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is critical for confirming the molecular structure and identifying the compound in various experimental settings.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| Exact Mass | 165.0954 u |

| Major Fragments (m/z) | 165 (M+), 150, 135 |

Table 2: ¹H NMR Spectral Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C5-H) | 6.7 - 6.9 | dd | ~8.5, ~2.5 |

| Aromatic-H (C7-H) | 6.5 - 6.7 | m | - |

| Aromatic-H (C8-H) | 6.4 - 6.6 | dd | ~8.5, ~4.5 |

| N-H | 3.5 - 4.5 | br s | - |

| C2-H | 3.2 - 3.5 | m | - |

| C4-H₂ | 2.7 - 2.9 | t | ~6.5 |

| C3-H₂ | 1.8 - 2.0 | m | - |

| C2-CH₃ | 1.1 - 1.3 | d | ~6.2 |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C6 (C-F) | 155 - 159 (d, ¹JCF ≈ 240 Hz) |

| C4a | 142 - 145 |

| C8a | 125 - 128 |

| C7 | 115 - 117 (d, ³JCF ≈ 7 Hz) |

| C5 | 113 - 115 (d, ²JCF ≈ 21 Hz) |

| C8 | 112 - 114 (d, ⁴JCF ≈ 2 Hz) |

| C2 | 48 - 52 |

| C4 | 29 - 33 |

| C3 | 25 - 29 |

| C2-CH₃ | 20 - 23 |

Table 4: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1480 - 1520 | C=C Stretch | Aromatic Ring |

| 1200 - 1280 | C-F Stretch | Aryl Fluoride |

| 1100 - 1200 | C-N Stretch | Amine |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid/Low-Melting Solid): Place a small drop of the sample between two KBr or NaCl plates.

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

-

-

Data Processing: The software automatically performs a Fourier transform and ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS; Electrospray Ionization - ESI for LC-MS).

-

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Biological Frontier of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline scaffold is an emerging area of interest in medicinal chemistry, holding promise for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities of these derivatives, offering a comprehensive overview of their potential anticancer, antimicrobial, and neuroprotective properties. Due to the nascent stage of research on this specific scaffold, this guide also draws upon data from structurally related tetrahydroquinoline and quinoline derivatives to provide a broader context for their potential applications and mechanisms of action.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound derivatives are limited in the public domain, studies on analogous compounds provide valuable insights into their potential efficacy. The following tables summarize the reported anticancer and antimicrobial activities of various substituted tetrahydroquinoline and quinoline derivatives. This data serves as a benchmark for future studies on 6-fluoro-2-methylated analogs.

Anticancer Activity

The tetrahydroquinoline core is a constituent of several anticancer agents. Research into various derivatives has revealed potent cytotoxic effects against a range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Tetrahydroquinoline and Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4',3':3,4]benzo[h]pyrazolo[3,4-b]quinoline | MCF-7 (Breast) | 15.16 | [1] |

| HepG-2 (Liver) | 18.74 | [1] | |

| A549 (Lung) | 18.68 | [1] | |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivative | HeLa (Cervical) | 13.15 | [2] |

| C-6 Substituted 2-Phenylquinoline | HeLa (Cervical) | 8.3 | [2] |

| PC3 (Prostate) | 31.37 | [2] | |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10d) | A549 (Lung) | 0.062 | [3] |

| MCF-7 (Breast) | 0.58 | [3] | |

| MDA-MB-231 (Breast) | 1.003 | [3] | |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung) | 0.033 | [3] |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast) | 0.087 | [3] |

Antimicrobial Activity

The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinoline structures in combating bacterial infections. While specific data for this compound is sparse, related compounds have demonstrated notable antimicrobial effects.

Table 2: Antimicrobial Activity of Fluoro-Substituted Quinolone and Tetrahydroquinoxaline Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 | [4] |

| Staphylococcus epidermidis | 3.1 | [4] | |

| Micrococcus luteus | 3.1 | [4] | |

| Bacillus cereus | 2.4 | [4] | |

| Escherichia coli | 1 | [4] | |

| Klebsiella pneumoniae | 1 | [4] | |

| 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives | Staphylococcus aureus | 12.5 - 50 | [5] |

| Escherichia coli | 12.5 - 50 | [5] |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of structurally related compounds, this compound derivatives may exert their biological effects through various signaling pathways. Two potential mechanisms are highlighted below. It is important to note that these are hypothesized pathways for the target compounds and require experimental validation.

Inhibition of the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[6][7][8][9]. Several quinoline and tetrahydroquinoline derivatives have been identified as mTOR inhibitors[10].

Caption: Hypothesized mTOR Signaling Pathway Inhibition.

RORγ Inverse Agonism

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in cellular differentiation, immunity, and metabolism. It has emerged as a therapeutic target for various diseases, including prostate cancer. Recent studies have identified 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists[2][11][12].

Caption: Hypothesized RORγ Inverse Agonism.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. The following sections outline general procedures that can be adapted for the study of this compound derivatives, based on established methodologies for similar compounds[3][4][13].

General Synthesis of this compound

A common route for the synthesis of tetrahydroquinolines is through the cyclization of corresponding anilines. For the (R)-enantiomer, a resolution step using a chiral auxiliary is typically employed[14][15].

Caption: General Synthesis Workflow.

Protocol:

-

Reaction: 4-Fluoroaniline is reacted with an appropriate α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde to introduce the 2-methyl group) in the presence of a catalyst.

-

Cyclization: The intermediate is then subjected to an acid-catalyzed intramolecular cyclization to form the quinoline ring.

-

Reduction: The resulting 6-fluoro-2-methylquinoline is reduced to the corresponding tetrahydroquinoline using methods such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst).

-

Purification: The final product is purified using techniques like column chromatography or recrystallization.

-

Chiral Resolution (Optional): For the separation of enantiomers, the racemic mixture can be treated with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts, which can be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct biological data for this specific class of compounds is currently limited, the known activities of structurally related tetrahydroquinolines and quinolines suggest significant potential in oncology and infectious diseases.

Future research should focus on:

-

Synthesis and Screening: A systematic synthesis of a library of this compound derivatives and their screening against a broad panel of cancer cell lines and microbial strains to determine their specific IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to validate the hypothesized mTOR and RORγ inhibitory activities.

-

Structure-Activity Relationship (SAR) Studies: Investigation of how different substituents on the tetrahydroquinoline ring influence biological activity to guide the design of more potent and selective compounds.

The exploration of this chemical space holds considerable promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. jopir.in [jopir.in]

- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 14. (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

The Advent and Advancement of Fluorinated Tetrahydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to the discovery of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of fluorinated tetrahydroquinolines. It further delves into their diverse biological activities, with a focus on anticancer applications, and details key experimental protocols and signaling pathways.

Discovery and Historical Perspective

The journey of fluorinated tetrahydroquinolines is intrinsically linked to the development of organofluorine chemistry and classical methods of quinoline synthesis. While pinpointing a single "first" synthesis is challenging, the historical trajectory suggests that the initial creations of fluorinated quinolines—the direct precursors to their tetrahydro counterparts—arose from the application of established named reactions to newly available fluorinated starting materials.

Classical quinoline syntheses, developed in the late 19th century, provided the foundational chemistry. These methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, traditionally utilized aniline or its derivatives as key building blocks. With the advent of commercially available fluoroanilines, it became possible to adapt these century-old reactions to produce fluorinated quinolines. The subsequent reduction of the quinoline core, a well-established transformation, would then yield the corresponding fluorinated tetrahydroquinolines.

Evolution of Synthetic Methodologies:

The synthesis of fluorinated tetrahydroquinolines has evolved significantly from these classical roots. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. Modern synthetic chemistry has introduced a host of more sophisticated and efficient strategies:

-

Domino and Tandem Reactions: These elegant one-pot procedures allow for the construction of complex molecular architectures from simple precursors in a single operation, often with high atom economy. Domino reactions involving fluorinated starting materials have streamlined the synthesis of highly substituted fluorinated tetrahydroquinolines.

-

Modern Fluorination Techniques: The development of novel fluorinating reagents and catalytic methods has enabled the late-stage introduction of fluorine into pre-formed tetrahydroquinoline scaffolds. This approach is particularly valuable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Photochemical Methods: Light-mediated reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems, including fluorinated tetrahydroquinolines, often proceeding under mild conditions with high selectivity.

This evolution from harsh, classical methods to more refined and versatile modern techniques has been instrumental in expanding the chemical space of accessible fluorinated tetrahydroquinolines, thereby fueling their exploration in drug discovery.

Biological Activities and Therapeutic Potential

The introduction of fluorine can profoundly impact the biological activity of tetrahydroquinolines by altering their lipophilicity, basicity, and metabolic stability. This has led to the investigation of fluorinated tetrahydroquinolines across a wide range of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of fluorinated tetrahydroquinolines. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

One notable mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain fluorinated tetrahydroquinolines have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.

Other Therapeutic Areas

Beyond oncology, fluorinated tetrahydroquinolines have shown promise in other therapeutic domains, including:

-

Antimicrobial Agents: The unique properties imparted by fluorine can enhance the antimicrobial efficacy of the tetrahydroquinoline scaffold.

-

Neuroprotective Agents: Some derivatives are being explored for their potential to mitigate neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Agents: The anti-inflammatory properties of certain fluorinated tetrahydroquinolines are also under investigation.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected fluorinated tetrahydroquinoline derivatives from various studies.

Table 1: Anticancer Activity of Fluorinated Tetrahydroquinoline Derivatives [1][2]

| Compound | Cancer Cell Line | IC50 (µM) |

| 18a | HCT-116 | 39.83 ± 2.62 |

| A-549 | 27.24 ± 1.53 | |

| 18c | HCT-116 | 18.93 ± 1.26 |

| A-549 | 23.83 ± 4.02 | |

| 19b | HCT-116 | 13.49 ± 0.20 |

| A-549 | 15.69 ± 2.56 | |

| 19c | HCT-116 | 12.96 ± 2.68 |

| A-549 | 28.44 ± 0.56 | |

| 19e | HCT-116 | 13.88 ± 1.30 |

| 20a | HCT-116 | 13.11 ± 1.55 |

| A-549 | 21.79 ± 0.22 | |

| 20c | HCT-116 | 18.44 ± 2.04 |

| A-549 | 23.83 ± 4.02 | |

| 20d | HCT-116 | 12.04 ± 0.57 |

| A-549 | 12.55 ± 0.54 | |

| Cisplatin | HCT-116 | 90.33 ± 4.51 |

| A-549 | 62.83 ± 3.14 |

Data presented as mean ± SD from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature: the synthesis of a biologically active fluorinated tetrahydroquinoline derivative and its in vitro anticancer evaluation.

Synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d)[1]

Materials:

-

8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

-

3-Fluorophenyl isocyanate

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

A solution of 8-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq) in dry DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Triethylamine (1.2 eq) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

-

3-Fluorophenyl isocyanate (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure compound 20d.

In Vitro Cytotoxicity Evaluation (MTT Assay)[1]

Materials:

-

Human cancer cell lines (e.g., HCT-116, A-549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated tetrahydroquinoline compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of a fluorinated tetrahydroquinoline derivative on the PI3K/AKT/mTOR signaling pathway, a key mechanism in its anticancer activity.[1]

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of novel fluorinated tetrahydroquinoline derivatives.

Conclusion

Fluorinated tetrahydroquinolines represent a dynamic and promising area of medicinal chemistry. The historical evolution of their synthesis, from classical named reactions to modern catalytic methods, has significantly broadened the accessible chemical diversity. The strategic incorporation of fluorine has proven to be a valuable approach for enhancing the therapeutic potential of the tetrahydroquinoline scaffold, particularly in the development of novel anticancer agents that target critical signaling pathways like PI3K/AKT/mTOR. The continued exploration of this compound class, guided by the principles of rational drug design and enabled by advanced synthetic methodologies, holds great promise for the discovery of next-generation therapeutics.

References

Potential research areas for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to Potential Research Areas for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic medicinal agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties. The strategic incorporation of a fluorine atom, as seen in this compound, offers a powerful tool to modulate the molecule's physicochemical and pharmacological profile. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[3][4]

This compound (FTHQ) is a chiral heterocyclic compound that serves as a valuable building block for more complex bioactive molecules.[5] It is notably a key intermediate in the synthesis of flumequine, a quinolone antibiotic.[6][7] Given the robust biological activities associated with the tetrahydroquinoline scaffold and the advantageous properties imparted by fluorine, FTHQ presents a rich platform for discovering novel therapeutics. This guide explores the primary research avenues for this compound, providing detailed experimental protocols, quantitative data from related compounds, and visualizations of key biological pathways to facilitate future drug discovery and development efforts.

Synthesis and Chiral Resolution

The synthesis of FTHQ typically involves the reduction of its aromatic precursor, 6-fluoro-2-methylquinoline. Asymmetric hydrogenation is a preferred method to obtain enantiomerically enriched products, which is crucial as biological activity is often stereospecific.[8]

Synthetic Workflow

The general approach involves the catalytic hydrogenation of the quinoline precursor, followed by classical resolution or direct asymmetric synthesis to isolate the desired enantiomer.

Caption: General workflow for the synthesis and chiral separation of FTHQ.

Synthesis Data

Various catalytic systems have been developed for the efficient synthesis of FTHQ and related structures. The choice of catalyst and conditions is critical for achieving high yield and enantioselectivity.

| Catalyst/Method | Conditions | Yield (%) | Enantioselectivity (%) | Reference |

| Ru-catalyzed hydrogenation | In water | 92 | 98 | [9] |

| Asymmetric hydrogenation with (S,S)-6 | - | 95 | 95 | [9] |

| Brønsted acid catalyst (1 mol %) | Benzene, 60 °C | Good | 96 | [2] |

| [Ru(p-cymene)Cl₂]₂/I₂ | - | High | N/A (racemic) |

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on a general method described for the asymmetric synthesis of tetrahydroquinolines.[2]

-

Preparation: To an oven-dried reaction vial under a nitrogen atmosphere, add 6-fluoro-2-methylquinoline (1.0 equiv).

-

Catalyst and Reagent Addition: Add the chiral phosphoric acid catalyst (e.g., 1-5 mol %) and a Hantzsch ester such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH, 1.2 equiv).

-

Solvent: Add anhydrous solvent (e.g., benzene or toluene) via syringe.

-

Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[2]

Potential Research Area 1: Novel Antimicrobial Agents

Rationale

FTHQ is a direct precursor to the antibacterial agent flumequine.[7] The broader class of fluoroquinolones are potent, broad-spectrum antibiotics that are widely used clinically.[5] They function by inhibiting essential bacterial enzymes involved in DNA replication. By using FTHQ as a scaffold, novel derivatives can be synthesized with modified substituents at the N1 position or elsewhere. The goal is to develop compounds with enhanced potency against resistant strains, improved safety profiles, or novel mechanisms of action.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Fluoroquinolones exert their bactericidal effect by trapping enzyme-DNA complexes, leading to double-strand DNA breaks and cell death. In Gram-negative bacteria, the primary target is DNA gyrase (composed of GyrA and GyrB subunits), which introduces negative supercoils into DNA.[6][10] In Gram-positive bacteria, the primary target is often Topoisomerase IV (composed of ParC and ParE subunits), which decatenates replicated chromosomes.[10]

Caption: Fluoroquinolone mechanism of action via inhibition of bacterial topoisomerases.

Target Data: Minimum Inhibitory Concentration (MIC)

A primary goal for new antimicrobial agents is to determine their MIC against a panel of pathogenic bacteria. The table below presents hypothetical target values for a novel FTHQ derivative.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | ≤ 2 |

| Enterococcus faecalis (VRE) | Gram-positive | ≤ 4 |

| Escherichia coli | Gram-negative | ≤ 1 |

| Pseudomonas aeruginosa | Gram-negative | ≤ 4 |

Experimental Protocol: MIC Determination by Broth Microdilution

-

Preparation: Prepare a stock solution of the FTHQ test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial strain to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the bacterial inoculum to each well, including a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours under ambient air.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Analysis: Compare the MIC values to established clinical breakpoints and control antibiotics (e.g., ciprofloxacin).

Potential Research Area 2: Neuroprotective Agents

Rationale

Neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute injuries like stroke, are characterized by neuronal loss driven by oxidative stress, inflammation, and apoptosis.[11] Tetrahydroquinoline derivatives have shown significant neuroprotective effects in preclinical models.[12] For example, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), alleviates oxidative stress and inflammation in a rat model of Parkinson's disease.[13] The FTHQ scaffold represents a promising starting point for developing agents that can mitigate these pathological processes.

Signaling Pathways: Nrf2/ARE and NF-κB Modulation

A potential neuroprotective mechanism for FTHQ derivatives involves the modulation of key cellular defense and inflammation pathways.

-

Nrf2-ARE Pathway: Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes like SOD1 and GPX1.[14]

-

NF-κB Pathway: Chronic inflammation is mediated by the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines. Inhibition of this pathway can reduce neuroinflammation.[1][11]

Caption: Potential neuroprotective mechanism via modulation of Nrf2 and NF-κB pathways.

Data from a Dihydroquinoline Analogue in a Stroke Model

The following data on the related compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a rat model of cerebral ischemia/reperfusion (CIR) demonstrates the potential efficacy of this chemical class.[1][11]

| Parameter | CIR Model (Pathology) | CIR Model + DHQ (50 mg/kg) | Effect of DHQ |

| 8-isoprostane (Oxidative Stress Marker) | Increased | Normalized | Reduction |

| Myeloperoxidase Activity (Inflammation) | Increased | Decreased | Reduction |

| Caspase Activity (Apoptosis) | Increased | Decreased | Reduction |

| Nrf2 Gene Expression | Overexpressed | Normalized | Modulation |

| Nfkb2 Gene Expression | Increased | Decreased | Inhibition |

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the FTHQ test compound for 1-2 hours.

-

Induction of Toxicity: Introduce a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or H₂O₂ to induce oxidative stress and cell death. Include appropriate controls: untreated cells, cells with toxin only, and cells with the test compound only.[12]

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Measure cell viability using a standard method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. A potent neuroprotective compound will significantly increase viability in the presence of the neurotoxin.

Potential Research Area 3: Anticancer Therapeutics

Rationale

The tetrahydroquinoline scaffold is present in numerous compounds reported to have potent anticancer activity.[15][16] These derivatives can act through various mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[9][17] The development of novel FTHQ derivatives could lead to new therapeutic agents that are selectively toxic to cancer cells while sparing normal cells.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A key strategy in cancer therapy is to trigger apoptosis in tumor cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Additionally, arresting the cell cycle, for instance at the G2/M checkpoint, prevents cancer cells from proliferating and can lead to apoptosis.[9]

Caption: Logical flow for potential anticancer mechanisms of FTHQ derivatives.

Data from Potent Tetrahydroquinoline Analogues

While specific data for FTHQ is a key research gap, other tetrahydroquinoline derivatives have shown high potency against various cancer cell lines, indicating the promise of this scaffold.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10e (morpholine-substituted) | A549 (Lung) | 0.033 | [7] |

| Compound 10h (morpholine-substituted) | MCF-7 (Breast) | 0.087 | [7] |

| Compound 4a (tetrahydroquinolinone) | A549 (Lung) | Potent | [9] |

| Compound 4a (tetrahydroquinolinone) | HTC-116 (Colon) | Potent | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the FTHQ test compound prepared by serial dilution. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile and promising chemical scaffold. Its established role as a precursor for antibiotics, combined with the potent neuroprotective and anticancer activities observed in structurally related compounds, delineates clear and compelling avenues for future research. The key opportunities lie in the synthesis of novel derivatives and the systematic evaluation of their biological activities. By exploring modifications to the core structure, researchers can aim to enhance potency, selectivity, and drug-like properties. The experimental frameworks provided in this guide offer a starting point for investigating this compound's potential in the critical therapeutic areas of infectious disease, neurodegeneration, and oncology.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 17. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, registered under CAS number 42835-89-2, is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a fluorinated tetrahydroquinoline scaffold, makes it a valuable precursor in the synthesis of various pharmaceutical agents, most notably as a crucial intermediate in the production of the first-generation fluoroquinolone antibiotic, flumequine.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailing the precursors, starting materials, and experimental protocols.

Synthesis Pathways and Precursors

The primary and most established method for the synthesis of this compound is the Doebner-von Miller reaction . This classic reaction in heterocyclic chemistry involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. An alternative approach involves the catalytic hydrogenation of the corresponding quinoline derivative.

Doebner-von Miller Reaction

This method utilizes readily available starting materials and proceeds through a cyclization reaction.

Starting Materials:

-

4-Fluoroaniline

-

Crotonaldehyde (an α,β-unsaturated aldehyde)

Precursors and Intermediates: The reaction proceeds through the formation of an initial adduct between 4-fluoroaniline and crotonaldehyde, which then undergoes an acid-catalyzed cyclization and subsequent reduction in situ to form the tetrahydroquinoline ring. Often, the product is isolated as a complex, for instance, with zinc chloride, which can then be decomposed to yield the free base.

dot

Caption: Doebner-von Miller synthesis of this compound.

Catalytic Hydrogenation

This alternative route involves the reduction of the corresponding aromatic quinoline precursor.

Starting Material:

-

6-Fluoro-2-methylquinoline

Precursors and Reagents:

-

Hydrogen gas (H₂)

-

A suitable metal catalyst (e.g., Cobalt-Molybdenum-Sulfide, MoS₂, etc.)[2]

dot

Caption: Synthesis via catalytic hydrogenation.

Experimental Protocols

Doebner-von Miller Synthesis of 6-Fluoroquinaldine (Precursor for Hydrogenation)

Experimental Protocol: An improved method for the Doebner-Miller synthesis of quinaldines involves the reaction of the corresponding aniline with crotonaldehyde. In the case of 6-fluoroquinaldine, p-fluoroaniline is reacted with crotonaldehyde under standard Doebner-Miller conditions. A key improvement in the isolation of the product is the addition of an equimolar amount of zinc chloride to the reaction mixture after completion, which causes the precipitation of a brown, curdy solid of the quinaldine-zinc chloride complex. This complex can then be isolated and treated with a base, such as ammonium hydroxide, to liberate the free 6-fluoroquinaldine. This method has been reported to yield consistently 50-55% of the product.[3]

Catalytic Hydrogenation of 6-Fluoro-2-methylquinoline

Experimental Protocol: The hydrogenation of various functionalized quinolines, including 6-fluoro-2-methylquinoline, has been successfully performed using a Co–Mo–S catalyst. Under a hydrogen pressure of 12 bar and a temperature of 150 °C, the yields of the hydrogenated products ranged from 50% to 99%.[2] Another study on the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst reported the successful preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline with an 80.5% conversion rate.[4]

Quantitative Data

| Synthesis Method | Starting Materials | Reagents/Catalysts | Conditions | Product | Yield/Conversion | Reference |

| Doebner-von Miller | p-Fluoroaniline, Crotonaldehyde | HCl, ZnCl₂, NH₄OH | Standard Doebner-Miller conditions | 6-Fluoroquinaldine-ZnCl₂ complex, then 6-Fluoroquinaldine | 50-55% | [3] |

| Catalytic Hydrogenation | 6-Fluoro-2-methylquinoline | H₂, Co–Mo–S catalyst | 12 bar H₂, 150 °C | This compound | 50-99% | [2] |

| Electrocatalytic Hydrogenation | 6-Fluoroquinoline | Water (hydrogen source), Fluorine-modified cobalt catalyst | Ambient temperature | 6-Fluoro-1,2,3,4-tetrahydroquinoline | 80.5% conversion | [4] |

Biological Activity and Signaling Pathways

Derivatives of tetrahydroquinoline are known to possess a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[5][6][7] The fluorine atom in this compound is a critical structural feature that can enhance hydrogen bonding capabilities and improve metabolic stability, thus potentially increasing its potency and selectivity when incorporated into larger drug molecules.[5]